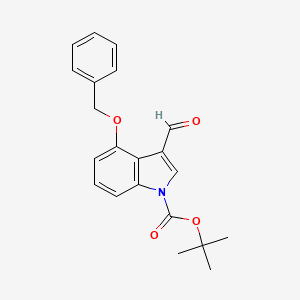

1-Boc-4-Benzyloxy-3-formylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGERAWRTLSARJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454833 | |

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404888-01-3 | |

| Record name | 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404888-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-benzyloxy-3-formylindole, a heterocyclic compound of interest in medicinal chemistry. The document details a robust three-step synthesis pathway, including O-benzylation, N-Boc protection, and C3-formylation. While specific experimental data for the final compound is not widely available, this guide compiles detailed experimental protocols for the synthesis of its key precursors and analogous compounds. Furthermore, it explores the physicochemical properties and potential biological activities of this class of molecules, with a focus on their role as potential modulators of inflammatory pathways.

Introduction

Indole-3-carbaldehyde and its derivatives are significant scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indole nucleus allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates a benzyloxy group at the 4-position, a formyl group at the reactive 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of functionalities makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide outlines the synthetic route to this compound and discusses its key properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step process starting from 4-hydroxyindole. The synthesis workflow is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyindole

This procedure is adapted from the synthesis of 4-benzyloxyindole starting from 6-benzyloxy-2-nitrotoluene. A key part of this synthesis is the reductive cyclization of a substituted nitrostyrene derivative.

-

Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine, methanol, tetrahydrofuran (THF), Raney nickel, 85% hydrazine hydrate, Celite, toluene, cyclohexane, silica gel.

-

Procedure:

-

A solution of 6-benzyloxy-2-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine. The mixture is heated to reflux for 3 hours under a nitrogen atmosphere.

-

The volatile components are removed under reduced pressure, and the residue is dissolved in a mixture of methylene chloride and methanol. The solution is concentrated and cooled to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene as red crystals.

-

To a stirred solution of the nitrostyrene intermediate in THF and methanol under nitrogen, Raney nickel is added, followed by the careful addition of 85% hydrazine hydrate. The reaction temperature is maintained between 45-50°C.

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration through a bed of Celite.

-

The filtrate is evaporated, and the residue is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid.

-

Step 2: Synthesis of 1-Boc-4-benzyloxyindole

This is a standard procedure for the N-Boc protection of an indole.

-

Materials: 4-Benzyloxyindole, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4-benzyloxyindole in anhydrous THF, (Boc)₂O and a catalytic amount of DMAP are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-4-benzyloxyindole.

-

Step 3: Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.

-

Materials: 1-Boc-4-benzyloxyindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM).

-

Procedure:

-

In a flask cooled in an ice bath, POCl₃ is added dropwise to anhydrous DMF with stirring under a nitrogen atmosphere to form the Vilsmeier reagent.

-

A solution of 1-Boc-4-benzyloxyindole in anhydrous DCM is then added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Physicochemical Properties

| Property | 4-Hydroxyindole | 4-Benzyloxyindole | This compound |

| Molecular Formula | C₈H₇NO | C₁₅H₁₃NO | C₂₁H₂₁NO₄ |

| Molecular Weight | 133.15 g/mol | 223.27 g/mol | 351.40 g/mol |

| CAS Number | 2380-94-1 | 20289-26-3 | 404888-01-3 |

| Appearance | Off-white to beige solid | White crystalline solid | Not reported (likely a solid) |

| Melting Point | 99-102 °C | 60-62 °C | Not reported |

| Boiling Point | Not reported | Not reported | 511.7±58.0 °C (Predicted)[1] |

| Density | Not reported | Not reported | 1.14±0.1 g/cm³ (Predicted)[1] |

| Solubility | Soluble in methanol, ethanol | Soluble in common organic solvents | Expected to be soluble in common organic solvents |

Spectroscopic Data:

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.6 ppm), the benzylic protons (a singlet around 5.2 ppm), aromatic protons from the benzyl and indole rings, a singlet for the formyl proton (downfield, around 10 ppm), and a singlet for the C2-proton of the indole ring.

-

¹³C NMR: Key signals would be observed for the carbonyl carbon of the formyl group (around 185 ppm), the carbonyl of the Boc group, and the various aromatic and aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), the C=O stretching of the Boc group (around 1730 cm⁻¹), and C-O-C stretching of the ether linkage.

Biological Properties and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the indole-3-carbaldehyde scaffold is a well-established pharmacophore with a broad range of activities, including anti-inflammatory and anticancer effects.

Many indole derivatives exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by indole-3-carbaldehyde derivatives.

Conclusion

This compound is a valuable synthetic intermediate that can be prepared in a straightforward three-step sequence from 4-hydroxyindole. While detailed characterization of this specific molecule is limited in the current literature, its structural motifs suggest significant potential for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further investigation into the biological activities of this compound and its derivatives is warranted. This guide provides a solid foundation for researchers interested in the synthesis and application of this and related indole compounds.

References

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on 1-Boc-4-benzyloxy-3-formylindole, a key heterocyclic building block used in medicinal chemistry and organic synthesis. The document details its chemical properties, a representative synthetic pathway, and its significance as an intermediate in the development of therapeutic agents.

Core Molecular Data

This compound is an N-protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates reactivity during synthesis, while the benzyloxy and formyl groups at the 4 and 3 positions, respectively, offer versatile handles for further chemical modification.[1][2] These features make it a valuable precursor in the synthesis of complex molecular architectures for drug discovery.[][]

Quantitative data and chemical identifiers for the compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C21H21NO4 | [5][6][7] |

| Molecular Weight | 351.40 g/mol | [5][7][8] |

| Exact Mass | 351.40 g/mol | [6] |

| CAS Number | 404888-01-3 | [5][6][8][9] |

| Boiling Point | 511.7±58.0 °C (Predicted) | [8] |

| Density | 1.14±0.1 g/cm³ (Predicted) | [8] |

| Appearance | Pale-yellow solid (Typical) |

Role in Drug Discovery and Organic Synthesis

Indole scaffolds are ubiquitous structural motifs in bioactive compounds and have been central to drug discovery.[2] The indole-3-carboxaldehyde moiety, in particular, is a promising scaffold for developing therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

This compound serves as a critical intermediate, allowing for the strategic modification of the indole core.[] The functional groups present enable several key synthetic transformations:

-

Formyl Group (C3): Acts as an electrophilic site for nucleophilic addition, condensation reactions (e.g., Aldol, Knoevenagel), and the formation of Schiff bases, which is a critical step in designing enzyme inhibitors.[1][2]

-

Benzyloxy Group (C4): A stable protecting group for the 4-hydroxy functionality that can be removed via hydrogenolysis. This allows for the late-stage introduction of a free hydroxyl group or other functionalities.

-

Boc Protecting Group (N1): Protects the indole nitrogen, preventing unwanted side reactions and allowing for precise control over the regioselectivity of subsequent transformations. It can be readily removed under acidic conditions.

This combination of features makes the molecule a versatile platform for building libraries of complex indole derivatives for screening and lead optimization in drug development programs.[]

Generalized Experimental Protocol: Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from a simpler indole precursor. A plausible and common synthetic strategy is outlined below, based on established organic chemistry methodologies.

Step 1: Synthesis of 4-Benzyloxyindole (Precursor) The synthesis often begins with the preparation of the core indole structure. A well-documented method is the Leimgruber-Batcho indole synthesis. A detailed procedure for synthesizing 4-benzyloxyindole from 2-methyl-3-nitrophenol has been published in Organic Syntheses.[10]

-

Benzylation: 2-methyl-3-nitrophenol is reacted with benzyl chloride in the presence of a base like potassium carbonate in DMF to yield 6-benzyloxy-2-nitrotoluene.[10]

-

Enamine Formation: The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (e.g., pyrrolidine) to form an enamine.[10]

-

Reductive Cyclization: The enamine intermediate is reduced, typically using a reagent like Raney nickel with hydrazine hydrate, which leads to the formation of the indole ring, yielding 4-benzyloxyindole.[10]

Step 2: Vilsmeier-Haack Formylation This classic reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

-

A solution of phosphoryl chloride (POCl₃) in a solvent like DMF is prepared at low temperature (e.g., 0 °C). This forms the Vilsmeier reagent.

-

4-Benzyloxyindole, dissolved in DMF, is added dropwise to the Vilsmeier reagent.

-

The reaction is stirred, often with gentle warming, until completion (monitored by TLC).

-

The reaction is quenched by pouring it into an ice-water mixture and neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product, 4-benzyloxy-1H-indole-3-carbaldehyde.

Step 3: Boc Protection The final step is the protection of the indole nitrogen to yield the target compound.

-

4-benzyloxy-1H-indole-3-carbaldehyde is dissolved in an appropriate aprotic solvent (e.g., THF or dichloromethane).

-

A base, such as 4-dimethylaminopyridine (DMAP), is added as a catalyst.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to afford pure this compound.

Logical Workflow Visualization

The following diagram illustrates the logical progression of the synthetic pathway described above.

Caption: Synthetic workflow for this compound.

References

- 1. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 404888-01-3|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. 4-BENZYLOXY-1-BOC-3-INDOLECARBALDEHYDE CAS#: 404888-01-3 [amp.chemicalbook.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-Boc-4-Benzyloxy-3-formylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Boc-4-benzyloxy-3-formylindole. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for the synthesis and spectroscopic analysis of this compound, which is a valuable intermediate in the synthesis of various biologically active molecules.

Predicted Spectroscopic Data

The chemical structure of this compound (CAS Number: 404888-01-3, Molecular Formula: C₂₁H₂₁NO₄) contains several key functional groups that give rise to a distinct NMR fingerprint.[1][2][3] The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | CHO |

| ~8.2 | d | 1H | H-7 |

| ~7.6 | s | 1H | H-2 |

| ~7.5-7.3 | m | 5H | Phenyl H |

| ~7.2 | t | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~5.2 | s | 2H | OCH₂Ph |

| ~1.7 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-4 |

| ~149 | C=O (Boc) |

| ~138 | C-7a |

| ~136 | Phenyl C (quaternary) |

| ~135 | C-2 |

| ~129-127 | Phenyl CH |

| ~125 | C-3a |

| ~123 | C-6 |

| ~118 | C-3 |

| ~115 | C-7 |

| ~105 | C-5 |

| ~85 | C(CH₃)₃ |

| ~71 | OCH₂Ph |

| ~28 | C(CH₃)₃ |

Experimental Protocols

General Synthesis of N-Protected Indoles

N-protected indoles are commonly synthesized from the corresponding indole by reaction with an appropriate protecting group precursor in the presence of a base. For instance, N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Substituted indole

-

Alkyl bromide or other protecting group precursor

-

Potassium hydroxide (KOH) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask containing the substituted indole in DMSO, add KOH and stir at room temperature.

-

Add the alkyl bromide (or other protecting agent) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired N-protected indole.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) (approx. 0.7 mL)

-

5 mm NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow from sample preparation to the final spectroscopic data analysis.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-Benzyloxy-3-formylindole, also known by its IUPAC name tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds and natural products. The strategic placement of a Boc protecting group on the indole nitrogen, a benzyloxy group at the 4-position, and a formyl group at the 3-position makes this molecule a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and key physicochemical properties.

Chemical Structure and Properties

The chemical structure of this compound incorporates three key functional groups that dictate its reactivity and potential applications:

-

Indole Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active molecules.

-

Boc Protecting Group: A tert-butyloxycarbonyl group attached to the indole nitrogen, which serves to modulate the reactivity of the indole ring and can be readily removed under specific acidic conditions.

-

Benzyloxy Group: A benzyl ether at the 4-position of the indole ring, which can influence the electronic properties of the ring system and can be cleaved under hydrogenolysis conditions.

-

Formyl Group: An aldehyde functionality at the 3-position, a key handle for further chemical transformations such as reductive amination, oxidation, and olefination.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 404888-01-3 | [1][2] |

| Molecular Formula | C21H21NO4 | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Predicted Boiling Point | 511.7±58.0 °C | [1] |

| Predicted Density | 1.14±0.1 g/cm3 | [1] |

Synthetic Protocols

Step 1: Synthesis of 4-Benzyloxyindole

A detailed, verified procedure for the synthesis of the precursor, 4-benzyloxyindole, has been published in Organic Syntheses. This multi-step process begins with the benzylation of 2-methyl-3-nitrophenol, followed by condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, and finally, reductive cyclization to form the indole ring.

Experimental Protocol for 4-Benzyloxyindole Synthesis:

-

A. 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF) is heated. After workup, the product is recrystallized from methanol.

-

B. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: The 6-benzyloxy-2-nitrotoluene (0.72 mol) is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol) are added. The mixture is heated under reflux. The product is isolated by crystallization.

-

C. 4-Benzyloxyindole: To a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a mixture of THF and methanol, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate. The reaction temperature is maintained between 45 and 50°C. After completion, the product is purified by column chromatography.

Step 2: Formylation of 4-Benzyloxyindole (Vilsmeier-Haack Reaction)

The introduction of the formyl group at the C3 position of the indole ring is typically achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich indole ring undergoes electrophilic substitution.

General Experimental Protocol for Vilsmeier-Haack Reaction:

-

Phosphorus oxychloride is added dropwise to ice-cold DMF with stirring to form the Vilsmeier reagent.

-

A solution of 4-benzyloxyindole in DMF is then added to the Vilsmeier reagent.

-

The reaction mixture is heated to facilitate the formylation.

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The resulting precipitate, 4-benzyloxy-3-formylindole, is collected by filtration, washed with water, and dried.

Step 3: N-Boc Protection of 4-Benzyloxy-3-formylindole

The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy for amines and is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol for N-Boc Protection:

-

To a solution of 4-benzyloxy-3-formylindole in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated.

-

The crude product, this compound, can be purified by column chromatography.

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for this compound.

Characterization Data

Biological and Pharmaceutical Relevance

Currently, there is no specific information available in the public domain regarding the biological activity or its use in signaling pathway studies for this compound itself. However, as a functionalized indole, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a core component of many pharmaceuticals, and the functional groups present in this molecule offer multiple points for diversification in drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties and a plausible, detailed synthetic pathway. The lack of publicly available, specific experimental and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific domains. Researchers working with this molecule should rely on the general protocols outlined herein and perform thorough analytical characterization.

References

Starting materials for 1-Boc-4-Benzyloxy-3-formylindole synthesis

This guide provides a comprehensive overview of the synthetic pathway to obtain 1-Boc-4-benzyloxy-3-formylindole, a valuable substituted indole intermediate in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 4-benzyloxyindole, followed by a Vilsmeier-Haack formylation and subsequent N-protection with a tert-butyloxycarbonyl (Boc) group. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The core indole structure is constructed and subsequently functionalized. The logical flow of the synthesis is depicted below.

Caption: Synthetic route to this compound.

Data Presentation: Starting Materials and Reaction Conditions

The following tables summarize the key starting materials, reagents, and reaction conditions for each major transformation in the synthesis.

Table 1: Synthesis of 4-Benzyloxyindole

| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Benzylation | 2-Methyl-3-nitrophenol | Benzyl chloride, Anhydrous K₂CO₃, DMF | 90 | 3 | 90 |

| 2. Condensation | 6-Benzyloxy-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine, DMF | 110 (reflux) | 3 | High (crude) |

| 3. Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Nickel, 85% Hydrazine hydrate, THF, Methanol | 45-50 | ~3 | 96 |

Table 2: Formylation and Protection of 4-Benzyloxyindole

| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4. Vilsmeier-Haack Formylation | 4-Benzyloxyindole | Phosphorus oxychloride (POCl₃), DMF | 0 to 85 | 6-8 | ~90 (typical for indoles)[1] |

| 5. Boc Protection | 4-Benzyloxy-1H-indole-3-carbaldehyde | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP, NaOH), Solvent (e.g., THF, CH₂Cl₂) | 0 to Room Temp | 2-12 | High (typical)[2][3] |

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene[4]

A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours. The majority of the DMF is then removed using a rotary evaporator. The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted with ether (3 x 800 mL). The combined ether extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated to yield a yellowish solid. Recrystallization from 1 L of methanol, cooled to 0°C, affords 177.6 g (90% yield) of 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene[4]

To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added. The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then allowed to cool to room temperature. The volatile components are removed on a rotary evaporator. The red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol. The solution is concentrated to a volume of about 1.40 L on a steam bath and then cooled to 5°C. The product is collected by filtration, washed with cold methanol, to afford the desired product as red crystals.

Step 3: Synthesis of 4-Benzyloxyindole[4]

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, 10 mL of Raney nickel is added, followed by 44 mL (0.75 mol) of 85% hydrazine hydrate. A vigorous evolution of gas is observed. The reaction temperature is maintained between 45 and 50°C with a water bath during the reaction and for 2 hours after the final addition of hydrazine hydrate (two additional 44 mL portions are added after 30 minutes and 1 hour). After cooling to room temperature, the catalyst is removed by filtration through a bed of Celite. The filtrate is evaporated, and the residue is dried by co-evaporation with toluene. The crude product is purified by column chromatography on silica gel to afford 107.3 g (96% yield) of 4-benzyloxyindole as white prisms.

Step 4: Vilsmeier-Haack Formylation of 4-Benzyloxyindole to 4-Benzyloxy-1H-indole-3-carbaldehyde

In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) with stirring. The resulting Vilsmeier reagent is then treated with a solution of 4-benzyloxyindole in DMF. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature or heated to complete the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 5: Boc Protection of 4-Benzyloxy-1H-indole-3-carbaldehyde

To a solution of 4-benzyloxy-1H-indole-3-carbaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), a base such as 4-(dimethylamino)pyridine (DMAP) or sodium hydroxide is added. The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise. The reaction is stirred at 0°C and then allowed to warm to room temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield this compound. The crude product can be purified by column chromatography if necessary.

References

An In-Depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-benzyloxy-3-formylindole, a key heterocyclic building block, has emerged as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its strategic substitution pattern, featuring a protected nitrogen and functionalizable aldehyde at the 3-position, coupled with a benzyloxy group at the 4-position, renders it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, alongside a quantitative analysis of reported yields and reaction conditions. Furthermore, this guide employs visualizations to elucidate the synthetic pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel indole-based therapeutics.

Introduction: The Emergence of a Versatile Intermediate

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of the indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. Within this context, this compound has garnered significant attention as a highly versatile intermediate.

The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and allows for selective reactions at other positions. The formyl group at the C3 position serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation, and olefination, facilitating the introduction of diverse side chains. The benzyloxy group at the C4 position is a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature or a point for further functionalization.

This guide delves into the historical context of the synthesis of this important building block, tracing its origins from the preparation of its key precursors to the development of efficient and scalable synthetic routes.

Discovery and Historical Synthesis

The discovery of this compound is not marked by a single seminal publication but rather represents a logical progression in the field of indole chemistry. The synthesis of this compound relies on the availability of its key precursor, 4-benzyloxyindole.

Pioneering Synthesis of 4-Benzyloxyindole

Early work in the field focused on the synthesis of 4-substituted indoles. A significant contribution was the development of methods to prepare 4-benzyloxyindole. One of the notable early methods for synthesizing 4-substituted indoles, including 4-benzyloxyindole, was reported by Somei and colleagues in 1981. Their work provided a foundational route to access this key intermediate, paving the way for further derivatization.[1][2]

A well-established and scalable synthesis of 4-benzyloxyindole was later detailed in Organic Syntheses, which proceeds via a multi-step sequence starting from 2-methyl-3-nitrophenol.[3] This robust procedure has become a standard method for the large-scale preparation of this crucial precursor.

The Advent of this compound

With a reliable supply of 4-benzyloxyindole, the subsequent steps to arrive at the title compound involve N-protection and C3-formylation. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4][5][6][7]

The synthesis of this compound can be logically deduced from these established methodologies. While a specific "discovery" paper for the title compound is not readily apparent, its preparation is described in various patents, highlighting its importance as an intermediate in the synthesis of proprietary pharmaceutical agents. For instance, a US patent from 2009 describes the synthesis of a related N-acylated derivative, starting from 4-benzyloxy-1H-indole-3-carbaldehyde.[8][9]

The overall synthetic strategy can be conceptualized as a three-stage process:

Caption: Overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, based on established and reliable methods.

Synthesis of 4-Benzyloxyindole

A widely adopted and scalable procedure for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis, as described in Organic Syntheses.[3]

Reaction Scheme:

Caption: Key steps in the Batcho-Leimgruber synthesis of 4-benzyloxyindole.

Experimental Protocol:

-

Step 1: 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated. After workup, the product is recrystallized from methanol.[3]

-

Step 2: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: To a solution of 6-benzyloxy-2-nitrotoluene in DMF, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are added. The solution is heated at reflux. The product is isolated by filtration after cooling.[3]

-

Step 3: 4-Benzyloxyindole: To a stirred solution of the enamine from the previous step in a mixture of THF and methanol, Raney nickel and hydrazine hydrate are added. The reaction is exothermic. After the reaction is complete, the catalyst is filtered off, and the product is purified by column chromatography.[3]

Quantitative Data:

| Step | Product | Starting Material | Reagents | Yield |

| 1 | 6-Benzyloxy-2-nitrotoluene | 2-Methyl-3-nitrophenol | BnCl, K₂CO₃, DMF | 90%[3] |

| 2 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | ~95%[3] |

| 3 | 4-Benzyloxyindole | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni, Hydrazine | 96%[3] |

Formylation of 4-Benzyloxyindole to 4-Benzyloxy-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is the most common method for the formylation of 4-benzyloxyindole.[4][5][6][7]

Reaction Scheme:

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-benzyloxyindole.

Experimental Protocol:

-

Phosphorus oxychloride is added dropwise to ice-cold, anhydrous DMF with stirring.

-

A solution of 4-benzyloxyindole in DMF is then added to the freshly prepared Vilsmeier reagent at low temperature.

-

The reaction mixture is stirred at room temperature or gently heated to ensure completion.

-

The reaction is quenched by pouring it onto ice and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃).

-

The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

N-Boc Protection of 4-Benzyloxy-1H-indole-3-carbaldehyde

The final step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

References

- 1. The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. US7511022B2 - Substituted indole-O-glucosides - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical and chemical properties of 1-Boc-4-Benzyloxy-3-formylindole

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound, with the CAS number 404888-01-3, is a trifunctional indole derivative. It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 4-position, and a formyl (aldehyde) group at the 3-position. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical agents and natural product analogues.

| Identifier | Value |

| CAS Number | 404888-01-3[1][2] |

| IUPAC Name | tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate[3] |

| Molecular Formula | C₂₁H₂₁NO₄[2][4] |

| Molecular Weight | 351.40 g/mol [2][3] |

| MDL Number | MFCD05864700[3][5] |

| SMILES Code | C(=O)(OC(C)(C)C)N2C1=CC=CC(=C1C(=C2)C=O)OCC3=CC=CC=C3[3][5] |

Physical and Chemical Properties

Quantitative data for the physical properties of this compound are limited, with some values being predicted through computational models.

| Property | Value | Source |

| Boiling Point | 511.7 ± 58.0 °C at 760 mmHg | Predicted[3][4] |

| Density | 1.14 ± 0.1 g/cm³ | Predicted[4] |

| Appearance | Not specified (typically a solid) | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | - |

| Storage | Inert atmosphere, 2-8°C[5] | - |

Safety Information: The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.

-

Hazard Code: Xi (Irritant)[4]

Spectroscopic Data (Expected)

While specific spectra for this compound are not publicly available, the expected NMR and IR characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR:

-

Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm.

-

Indole Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 2-position would likely appear as a singlet.

-

Benzyloxy Group Protons: A singlet for the methylene (-CH₂-) protons around δ 5.0-5.3 ppm and multiplets for the phenyl protons between δ 7.2-7.5 ppm.

-

Boc Group Protons: A characteristic singlet for the nine equivalent tert-butyl protons at approximately δ 1.6-1.7 ppm.

¹³C NMR:

-

Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.

-

Boc Carbonyl: A signal around δ 150 ppm.

-

Boc Quaternary Carbon: A signal around δ 80-85 ppm.

-

Aromatic and Indole Carbons: Multiple signals in the δ 110-140 ppm region.

-

Benzyloxy Methylene Carbon: A signal around δ 70 ppm.

-

Boc Methyl Carbons: A signal around δ 28 ppm.

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band around 1660-1690 cm⁻¹.

-

C=O Stretch (Boc-group): A strong absorption band around 1725-1745 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the 1200-1250 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three primary functional groups. The N-Boc group is a stable but readily cleavable protecting group, the formyl group can undergo various nucleophilic additions and oxidations/reductions, and the benzyloxy group can be removed by hydrogenolysis.

A key reaction for this molecule is the deprotection of the indole nitrogen, which is often a necessary step to enable further functionalization at that position or to reveal the final target molecule.

Experimental Protocols

Plausible Synthesis of this compound

Protocol for N-Boc Protection (General):

-

Dissolve the starting indole (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution.

-

Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) or use a stoichiometric amount of a base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure N-Boc protected indole.

Protocol for N-Boc Deprotection

The Boc group can be removed under various conditions, offering flexibility in multi-step syntheses.

Method A: Acidic Deprotection

-

Dissolve the N-Boc protected indole (1 equivalent) in a solvent like Dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[6]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product.

-

Dry the organic layer, concentrate, and purify as needed.

Method B: Basic Deprotection

-

Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, e.g., 20 mol%).[7]

-

Stir the reaction at room temperature for the required time (can range from 10 minutes to 3 hours), monitoring by TLC.[7]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[7]

-

Purify the crude product by column chromatography.[7]

General Experimental Characterization Workflow

The identity and purity of a synthesized chemical compound like this compound are confirmed through a standard characterization workflow.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. scbt.com [scbt.com]

- 3. cas 404888-01-3|| where to buy this compound [english.chemenu.com]

- 4. 4-BENZYLOXY-1-BOC-3-INDOLECARBALDEHYDE CAS#: 404888-01-3 [amp.chemicalbook.com]

- 5. 404888-01-3|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

Technical Guide: Solubility and Synthetic Placement of 1-Boc-4-Benzyloxy-3-formylindole

Introduction

1-Boc-4-benzyloxy-3-formylindole is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical compounds and biologically active molecules. Its structure, featuring a protected indole core with strategically placed functional groups (benzyloxy and formyl), makes it a versatile intermediate for constructing elaborate molecular architectures. An understanding of its solubility across a range of organic solvents is critical for its effective use in synthesis, purification, and formulation processes, including reaction setup, workup, and crystallization.[1]

This document provides a framework for understanding and determining the solubility of this compound. While comprehensive quantitative solubility data is not widely published, this guide presents a standardized protocol for its experimental determination. Furthermore, it situates the compound within a common synthetic workflow, providing essential context for its handling and application.

Physicochemical Properties

-

IUPAC Name: tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The solubility of a compound is a function of solvent polarity, temperature, and the specific intermolecular forces between the solute and solvent. Given the compound's structure—a large, relatively nonpolar backbone with polar carbonyl and ether groups—it is expected to exhibit good solubility in moderately polar to nonpolar aprotic organic solvents.

To facilitate systematic research, the following table is provided as a template for recording experimentally determined solubility data at a standard temperature (e.g., 25 °C).

| Solvent Name | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Dichloromethane | Halogenated | |||

| Chloroform | Halogenated | |||

| Tetrahydrofuran (THF) | Ether | |||

| Diethyl Ether | Ether | |||

| Ethyl Acetate | Ester | |||

| Acetone | Ketone | |||

| Acetonitrile | Nitrile | |||

| N,N-Dimethylformamide | Amide | |||

| Dimethyl Sulfoxide | Sulfoxide | |||

| Toluene | Aromatic HC | |||

| Hexanes | Aliphatic HC | |||

| Methanol | Alcohol | |||

| Ethanol | Alcohol |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes the widely accepted isothermal equilibrium (or "shake-flask") method for determining the solubility of a solid organic compound in a given solvent.[6]

4.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or screw-capped test tubes (e.g., 4-8 mL)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

4.2 Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solid to settle.[7]

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove any suspended microcrystals.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Convert this concentration into the desired units (e.g., g/100 mL or mol/L).

Logical Workflow: Synthesis of this compound

This compound is typically synthesized via the Vilsmeier-Haack formylation of its corresponding precursor, 1-Boc-4-benzyloxyindole. This reaction is a standard method for introducing a formyl group onto an electron-rich aromatic ring like an indole.[8] The logical workflow for this process is outlined below.

Caption: Synthetic workflow for the formylation of a protected indole.

This diagram illustrates the key stages, from the starting material and reagents through the chemical transformation and intermediate steps, to the final product and its necessary purification. This context is vital for planning experimental work, as the solvents used in the reaction and purification steps (e.g., DMF for the reaction, ethyl acetate/hexanes for chromatography or recrystallization) provide qualitative indicators of the compound's solubility characteristics.

References

- 1. physchemres.org [physchemres.org]

- 2. 404888-01-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-BENZYLOXY-1-BOC-3-INDOLECARBALDEHYDE CAS#: 404888-01-3 [amp.chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. scbt.com [scbt.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Substituted Indoles Using 1-Boc-4-Benzyloxy-3-formylindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted synthesis of substituted indoles is therefore a critical endeavor in drug discovery. 1-Boc-4-benzyloxy-3-formylindole is a versatile starting material that offers multiple avenues for the introduction of diverse functional groups at the C3 and C4 positions of the indole nucleus. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances solubility and allows for a range of chemical transformations under mild conditions. The benzyloxy group at the C4 position can be readily removed by hydrogenolysis to yield the corresponding 4-hydroxyindole derivatives, which are precursors to important bioactive molecules such as psilocin analogs. This document provides detailed application notes and experimental protocols for the synthesis of various substituted indoles utilizing this compound as a key intermediate.

Key Synthetic Transformations

The formyl group at the C3 position of this compound is a versatile handle for a variety of chemical transformations, including olefination, reductive amination, and condensation reactions. These reactions enable the extension of the carbon skeleton and the introduction of nitrogen-containing substituents, leading to a diverse library of indole derivatives.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide. This reaction is particularly useful for introducing vinyl groups at the C3 position of the indole core.

Experimental Protocol: Synthesis of 1-Boc-4-benzyloxy-3-(2-vinyl)indole

-

Materials: this compound, Methyltriphenylphosphonium bromide, Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.2 eq) portionwise.

-

Stir the resulting bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 1-Boc-4-benzyloxy-3-(2-vinyl)indole.

-

| Reactant A | Reactant B | Base | Solvent | Time (h) | Yield (%) |

| This compound | Methyltriphenylphosphonium bromide | t-BuOK | THF | 14 | 91 |

Table 1: Representative data for the Wittig olefination of this compound.

Application Notes and Protocols: 1-Boc-4-Benzyloxy-3-formylindole as a Versatile Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-benzyloxy-3-formylindole is a highly functionalized indole derivative that serves as a valuable and versatile building block in the total synthesis of complex natural products and medicinally relevant compounds. Its strategic placement of protecting groups (Boc and Benzyl) and a reactive formyl group at the C3 position allows for a wide array of chemical transformations, making it an ideal starting material for the construction of intricate molecular architectures, particularly the ergoline and clavine alkaloid skeletons. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in total synthesis.

Core Applications in Total Synthesis

The primary application of this compound lies in its role as a precursor to the tetracyclic core structure of ergot and clavine alkaloids. The formyl group at the C3 position is a versatile handle for chain elongation and the introduction of key functionalities required for the construction of the C and D rings of the ergoline skeleton.

A critical transformation involving this building block is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction allows for the stereoselective formation of an α,β-unsaturated ester, which is a crucial intermediate for subsequent cyclization steps. The HWE reaction offers excellent control over the geometry of the newly formed double bond, predominantly yielding the E-isomer, which is often desired in the synthesis of these natural products.

Key Synthetic Pathways and Transformations

The general synthetic strategy involves the elaboration of the 3-formyl group into a side chain that can undergo intramolecular cyclization to form the characteristic ring systems of the target alkaloids.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol describes the olefination of this compound to form the corresponding α,β-unsaturated ester.

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ester.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Stereoselectivity (E:Z) |

| This compound | Ethyl (E)-3-(1-Boc-4-benzyloxy-1H-indol-3-yl)acrylate | Triethyl phosphonoacetate, NaH | THF | 0 °C to rt | 2-4 h | >90 | >95:5 |

Application in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of ergot and clavine alkaloids have found applications in the treatment of various conditions, including migraines and Parkinson's disease. The use of this compound as a starting material allows for the efficient and modular synthesis of novel analogs of these alkaloids. By modifying the side chain introduced via the HWE reaction and subsequent transformations, a library of compounds can be generated for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

The logical flow for the application of this building block in a drug discovery program can be visualized as follows:

Caption: Workflow for drug discovery using the target building block.

Conclusion

This compound is a valuable and strategically designed building block for the total synthesis of ergot and clavine alkaloids and their analogs. The protocols and data presented herein provide a foundation for researchers to utilize this compound effectively in their synthetic endeavors, from academic research to industrial drug development. The versatility of the formyl group, coupled with the stability of the protecting groups, allows for a wide range of synthetic manipulations, making it a powerful tool in modern organic synthesis.

Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO), a versatile synthetic handle, onto the aromatic ring, typically at the most nucleophilic position. In the context of indole chemistry, the Vilsmeier-Haack reaction is a cornerstone for the synthesis of indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a vast array of biologically active molecules, natural products, and pharmaceuticals.[1]

This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole, yielding tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the stability of the substrate and allows for controlled functionalization. The benzyloxy group at the 4-position is a common protecting group for the corresponding phenol and is often incorporated in the synthesis of complex indole alkaloids and other pharmacologically relevant scaffolds.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic Vilsmeier reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole ring, preferentially at the C-3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole. This data is essential for reproducibility and scaling of the reaction.

| Parameter | Value/Condition |

| Reactants | |

| 1-Boc-4-benzyloxyindole | 1.0 equivalent |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents |

| N,N-Dimethylformamide (DMF) | Solvent and Reagent |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 3 hours |

| Work-up & Purification | |

| Quenching Agent | Ice-water, followed by aqueous base (e.g., NaOH or NaHCO₃) |

| Purification Method | Recrystallization or column chromatography |

| Yield | |

| Isolated Yield | 85-95% (typical) |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of the starting material, 1-Boc-4-benzyloxyindole, and its subsequent Vilsmeier-Haack formylation.

Synthesis of 4-Benzyloxyindole (Starting Material)

A common route to 4-benzyloxyindole involves the Leimgruber-Batcho indole synthesis, which is adaptable for large-scale preparations.[7]

Materials:

-

6-Benzyloxy-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Anhydrous solvents (DMF, THF, Methanol)

-

Standard laboratory glassware and equipment

Procedure:

-

A solution of 6-benzyloxy-2-nitrotoluene in DMF is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine.

-

The mixture is heated to reflux for several hours to form the corresponding enamine intermediate.

-

After cooling, the enamine is isolated and then subjected to reductive cyclization.

-

The enamine is dissolved in a mixture of THF and methanol, and Raney nickel is added as a catalyst.

-

Hydrazine hydrate is added portion-wise to effect the reduction of the nitro group and subsequent cyclization to the indole ring.

-

Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield 4-benzyloxyindole.[7]

Synthesis of 1-Boc-4-benzyloxyindole (Substrate)

Materials:

-

4-Benzyloxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 4-benzyloxyindole in anhydrous DCM or THF, add a catalytic amount of DMAP (0.1 equivalents).[8]

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-4-benzyloxyindole.[8]

Vilsmeier-Haack Formylation of 1-Boc-4-benzyloxyindole

Materials:

-

1-Boc-4-benzyloxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes.

-

Dissolve 1-Boc-4-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the indole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Basify the aqueous solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is ~8-9.

-

Extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 1-Boc-4-benzyloxyindole.

Experimental Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain proper temperature control.

-

Anhydrous solvents are crucial for the success of the reaction. Ensure all glassware is thoroughly dried before use.

-

Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reagents.

Applications in Drug Development

The product of this reaction, tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, is a valuable intermediate in medicinal chemistry. The formyl group can be readily converted into a variety of other functional groups. For instance, it can be:

-

Oxidized to a carboxylic acid.

-

Reduced to a hydroxymethyl group or a methyl group.

-

Converted to an oxime, which can be further reduced to an aminomethyl group.

-

Used in Wittig-type reactions to form carbon-carbon double bonds.

-

Employed in reductive amination to introduce substituted amino functionalities.

These transformations open avenues for the synthesis of a diverse library of indole-based compounds for screening in drug discovery programs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The strategic placement of the benzyloxy group at the 4-position also allows for late-stage deprotection to reveal a phenol, which can be a key pharmacophoric feature or a site for further modification.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Knoevenagel Condensation Reactions with 1-Boc-4-Benzyloxy-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[2] The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The Knoevenagel condensation of substituted 3-formylindoles, such as 1-Boc-4-benzyloxy-3-formylindole, provides a direct route to highly functionalized indole derivatives that are of significant interest in drug discovery. These products can serve as precursors for the synthesis of novel therapeutic agents.

This document provides detailed application notes and protocols for the Knoevenagel condensation of this compound with various active methylene compounds. While specific literature on this exact substrate is limited, the following protocols have been developed based on well-established procedures for similar aromatic aldehydes.

General Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound is depicted below. The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield the corresponding vinylidene derivative.

Caption: General Knoevenagel Condensation Scheme.

Data Presentation: Reaction Conditions with Analogous Aldehydes

The following tables summarize various reported conditions for the Knoevenagel condensation of aromatic aldehydes with common active methylene compounds, which can be adapted for this compound.

Table 1: Reaction with Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | DBU/H₂O | Water | Room Temp. | < 20 min | 96 | [3] |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (Microwave) | - | 5-7 min | High | [2] |

| 4-Nitrobenzaldehyde | None | Water | 100°C | 5 h | 98 | [4] |

| 4-Fluorobenzaldehyde | Piperidine | Ethanol | Reflux | 2 h | 88 | [4] |

Table 2: Reaction with Ethyl Cyanoacetate

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | DBU/H₂O | Water | Room Temp. | 20 min | 96 | [3] |

| Aromatic Aldehydes | Triphenylphosphine | Solvent-free | 80-85°C | 0.5-2 h | 85-95 | [5] |

| 4-Chlorobenzaldehyde | DABCO | Water | Room Temp. | 1 h | 95 | [6] |

| Benzaldehyde | TMDP | Ball-milling | Room Temp. | 10 min | 98 | [7] |

Table 3: Reaction with Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Aromatic Aldehydes | None | Methanol | Reflux | 1-2 h | 45-94 | [8][9] |

| Various Aldehydes | TMDP | Ball-milling | Room Temp. | 5-15 min | High | [10] |